2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
Description
This compound is a triazole-based hybrid molecule featuring a 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetohydrazide moiety. Key structural elements include:
- Position 4 of the triazole ring: A phenyl group, enhancing hydrophobicity and structural rigidity.
- Hydrazide side chain: An (E)-configured 3-fluorophenyl methylidene group, introducing electron-withdrawing effects and influencing molecular dipole moments .
The compound is hypothesized to exhibit biological activity (e.g., antimicrobial, anticancer) due to its structural resemblance to pharmacologically active triazole derivatives .
Properties
Molecular Formula |
C25H22FN5O3S |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22FN5O3S/c1-33-21-12-11-18(14-22(21)34-2)24-29-30-25(31(24)20-9-4-3-5-10-20)35-16-23(32)28-27-15-17-7-6-8-19(26)13-17/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
NCHWJTMUDDEUCA-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the aromatic substituents. Common reagents used in these reactions include hydrazine derivatives, aromatic aldehydes, and sulfur-containing compounds. The reaction conditions usually involve refluxing in organic solvents such as ethanol or methanol, with the use of catalysts like acetic acid or hydrochloric acid to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides
Scientific Research Applications
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its biological activity, making this compound a candidate for drug development.
Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the aromatic substituents can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs differing in substituents on the triazole ring or hydrazide moiety. Key structural variations and their implications are highlighted:
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (OMe) and tert-butyl (t-Bu) groups increase lipophilicity and may enhance bioavailability .
Substituent Position on the Aromatic Ring :
- The 3-fluorophenyl group in the target compound induces a distinct dipole compared to 2-fluorophenyl analogs (e.g., ), affecting binding to polar targets .
- 4-Nitrophenyl derivatives (e.g., ) exhibit stronger electron-withdrawing effects, which may alter redox behavior or enzyme inhibition.
Biological Activity Trends: Compounds with 4-tert-butylphenyl (e.g., ) show improved activity in membrane-associated targets due to enhanced hydrophobicity.
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route similar to (α-halogenated ketone coupling) or (acid-catalyzed hydrazone formation). Substituents like tert-butyl or nitro may require specialized reagents or protection strategies .
Research Findings and Implications
- Structural Analysis : X-ray crystallography data for related compounds (e.g., ) suggest that the (E)-configuration of the hydrazide moiety is critical for maintaining planar geometry, enabling interactions with biological targets .
- Electronic Effects: Fluorine substitution (3-F vs.
- Biological Screening : While explicit data for the target compound are lacking, analogs with 4-chlorophenyl or 4-nitrophenyl groups (e.g., ) demonstrate moderate to high anti-inflammatory or antimicrobial activity in vitro .
Biological Activity
The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide is a member of the triazole family known for its diverse biological activities. This article delves into its chemical properties, synthesis, and biological activities, particularly focusing on its potential therapeutic applications.
- Molecular Formula : C24H22N4O3S
- Molecular Weight : 446.52 g/mol
- CAS Number : 398470-22-9
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazines with triazole derivatives. The general synthetic pathway includes:
- Formation of a triazole-thione intermediate.
- Reaction with an aldehyde to introduce the methylidene group.
- Final acetohydrazide formation through acylation.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown activity against various cancer cell lines:
| Cell Line | Activity (IC50) |
|---|---|
| HCT-116 (Colon) | 6.2 µM |
| T47D (Breast) | 27.3 µM |
| MCF-7 (Breast) | 43.4 µM |
These studies suggest that the incorporation of the triazole moiety enhances the compound's ability to inhibit cancer cell proliferation and induce apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various studies have demonstrated that triazole derivatives possess both antibacterial and antifungal activities:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
In particular, modifications in the phenyl groups have been shown to enhance antimicrobial efficacy against resistant strains .
The biological activity of this compound is attributed to its ability to interfere with key cellular processes:
- Inhibition of Enzyme Activity : Triazoles are known to inhibit enzymes involved in nucleic acid synthesis.
- Disruption of Membrane Integrity : The sulfur-containing moiety may contribute to membrane disruption in microbial cells.
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of hydrazone derivatives demonstrated that modifications in substituents significantly affected their cytotoxicity against cancer cell lines. The tested compound exhibited superior activity compared to standard chemotherapeutics .
- Antimicrobial Spectrum Evaluation : In vitro tests showed that derivatives with halogen substitutions on the phenyl ring had enhanced antibacterial properties compared to non-substituted analogs, suggesting a structure-activity relationship that could guide future drug design .
Q & A
Q. Key Variables :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require purification via column chromatography .
- Catalysts : Acetic acid accelerates hydrazone formation, while microwave-assisted synthesis reduces reaction time .
- Monitoring : TLC (silica gel, ethyl acetate/hexane) ensures step completion .
Which spectroscopic and chromatographic methods are critical for structural characterization?
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and hydrazone NH (δ ~10 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O, ~165 ppm) and triazole carbons (~150 ppm) .
- IR Spectroscopy : Detects C=S (~650 cm⁻¹), C=N (~1600 cm⁻¹), and N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z ~520) .
- X-ray Crystallography : Resolves stereochemistry and confirms E-configuration of the hydrazone moiety .
How does this compound interact with biological targets, and what mechanisms underlie its activity?
Advanced Research Question
Proposed Mechanisms :
- Enzyme Inhibition : The triazole and hydrazide moieties may chelate metal ions in enzymes (e.g., topoisomerases), disrupting DNA replication .
- Receptor Binding : The 3-fluorophenyl group enhances lipophilicity, potentially targeting G-protein-coupled receptors (GPCRs) .
Methodology : - Molecular Docking : Use AutoDock Vina to simulate binding with homology-modeled enzymes .
- Kinetic Assays : Measure IC₅₀ values via fluorometric assays (e.g., β-lactamase inhibition) .
How do structural modifications impact bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 3,4-Dimethoxyphenyl | ↑ Anticancer activity (ROS generation) | |
| 3-Fluorophenylidene | ↑ Lipophilicity and blood-brain barrier penetration | |
| Sulfanyl linker | Enhances solubility and metabolic stability |
Q. Methodology :
- Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (NO₂) to compare IC₅₀ in cytotoxicity assays .
How can contradictions in biological assay data be resolved?
Advanced Research Question
Common Contradictions :
- Discrepancies in IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) due to metabolic heterogeneity .
- Varied solubility in assay buffers (DMSO vs. PBS) affecting bioavailability .
Q. Resolution Strategies :
- Standardize assay conditions (e.g., 1% DMSO final concentration) .
- Use orthogonal assays (e.g., flow cytometry vs. MTT) to confirm apoptosis mechanisms .
What computational tools predict pharmacokinetic properties?
Advanced Research Question
- ADME Prediction : SwissADME estimates:
- Metabolic Sites : CYP3A4-mediated oxidation predicted via StarDrop .
How should stability and storage conditions be optimized?
Basic Research Question
- Degradation Pathways : Hydrolysis of hydrazone bond in acidic/basic conditions .
- Storage : -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Stability Assays : Monitor via HPLC (C18 column, acetonitrile/water gradient) over 6 months .
How does this compound compare to structurally related analogs?
Advanced Research Question
| Analog (Example) | Key Structural Difference | Bioactivity |
|---|---|---|
| 4-Ethyl-triazole derivative | Ethyl substituent | ↑ Selectivity for kinases |
| Pyridine-containing analog | Nitrogen heterocycle | ↑ Antiviral activity |
Q. Methodology :
- Perform parallel synthesis and compare via kinase profiling arrays .
What strategies address low aqueous solubility in in vivo studies?
Basic Research Question
- Formulation : Use PEG-400 or cyclodextrin-based nanoemulsions .
- Prodrug Design : Introduce phosphate esters at the hydrazide group .
- Solubility Testing : Shake-flask method with UV-Vis quantification (λmax ~270 nm) .
What in vitro models best predict in vivo efficacy?
Advanced Research Question
- 3D Tumor Spheroids : Mimic tumor microenvironment better than monolayer cultures .
- Primary Cell Lines : Use patient-derived cells to assess heterogeneity .
- Zebrafish Xenografts : Rapid screening for toxicity and metastasis inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
